An In-depth Technical Guide to 3-Acetyl-2,5-dimethylfuran: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 3-Acetyl-2,5-dimethylfuran: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2,5-dimethylfuran is a heterocyclic organic compound that has garnered attention in the fields of flavor chemistry and toxicology. As a member of the furan derivative family, it contributes to the aroma profile of various food products. However, concerns regarding its potential genotoxicity have prompted further investigation into its metabolic fate and interaction with biological macromolecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 3-Acetyl-2,5-dimethylfuran, with a focus on data relevant to research and development.
Chemical Properties and Structure
3-Acetyl-2,5-dimethylfuran is a substituted furan characterized by the presence of two methyl groups at positions 2 and 5, and an acetyl group at position 3 of the furan ring.[1]
Table 1: Chemical and Physical Properties of 3-Acetyl-2,5-dimethylfuran
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2,5-dimethylfuran-3-yl)ethanone | [1] |
| Synonyms | 2,5-Dimethyl-3-acetylfuran, 3-Acetyl-2,5-dimethyl furan | [1] |
| CAS Number | 10599-70-9 | [2] |
| Molecular Formula | C₈H₁₀O₂ | [2] |
| Molecular Weight | 138.16 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 62 °C at 0.25 mmHg | [2] |
| Density | 1.038 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.485 | [2] |
| Solubility | Slightly soluble in water; soluble in ethanol and propylene glycol | [3] |
| SMILES String | CC(=O)c1cc(C)oc1C | [2] |
| InChI Key | KBSVBCHYXYXDAG-UHFFFAOYSA-N | [2] |
Chemical Structure:
Caption: 2D Chemical Structure of 3-Acetyl-2,5-dimethylfuran.
Experimental Protocols
Synthesis
General Experimental Workflow for Friedel-Crafts Acylation:
Caption: Generalized workflow for the synthesis of 3-Acetyl-2,5-dimethylfuran via Friedel-Crafts acylation.
Critical Parameters:
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Temperature Control: The reaction is often exothermic, requiring careful temperature management to avoid side reactions.
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Stoichiometry: The molar ratios of the reactants and catalyst are crucial for optimizing the yield and minimizing byproducts.
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Solvent: An inert solvent, such as dichloromethane or nitrobenzene, is typically used.[4]
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Workup: Proper quenching and washing are necessary to remove the catalyst and any unreacted starting materials.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique for the identification and quantification of 3-Acetyl-2,5-dimethylfuran.
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Typical Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is often used.[6]
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Carrier Gas: Helium is a common carrier gas.[6]
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Temperature Program: A temperature ramp is employed to separate the components of a mixture. For example, starting at a lower temperature (e.g., 40-70°C) and gradually increasing to a higher temperature (e.g., 280-290°C).[6]
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Detection: Mass spectrometry is used for detection, providing both qualitative (mass spectrum) and quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 3-Acetyl-2,5-dimethylfuran. While full spectral data with assignments were not available in the search results, the expected chemical shifts can be predicted based on the structure.
Biological Activity and Signaling Pathways
The biological activity of furan derivatives is diverse, with various compounds exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[7][8][9] For 3-Acetyl-2,5-dimethylfuran specifically, the primary biological activities of note are its use as a flavoring agent and its potential genotoxicity.[1]
Genotoxicity and Metabolic Activation
The genotoxicity of some furan derivatives is linked to their metabolic activation by cytochrome P450 enzymes in the liver.[7][9] In the case of furan and its methylated analogs, this activation involves the formation of reactive, unsaturated dicarbonyl metabolites.[7] For 2,5-dimethylfuran, metabolic activation leads to the formation of a reactive metabolite that can form adducts with DNA.[7] Although a specific study detailing the complete metabolic pathway for 3-Acetyl-2,5-dimethylfuran was not found, a plausible pathway can be inferred based on the metabolism of similar furan derivatives. This involves an oxidative ring opening to form a reactive α,β-unsaturated γ-dicarbonyl metabolite. This electrophilic intermediate can then react with nucleophilic sites on DNA, leading to the formation of DNA adducts, which can result in mutations if not repaired.[7][9]
Proposed Metabolic Activation and Genotoxicity Pathway:
Caption: Proposed pathway for the metabolic activation and genotoxicity of 3-Acetyl-2,5-dimethylfuran.
Conclusion
3-Acetyl-2,5-dimethylfuran is a well-characterized furan derivative with established chemical and physical properties. Its primary significance lies in its dual role as a flavoring agent and a potential genotoxin. The likely mechanism of its genotoxicity involves metabolic activation to a reactive dicarbonyl species that can form DNA adducts. Further research is warranted to fully elucidate the specific metabolic pathways and to quantify the risk associated with human exposure through food and other sources. The information provided in this guide serves as a foundational resource for scientists and professionals engaged in the study and risk assessment of this and related furan compounds.
References
- 1. zenodo.org [zenodo.org]
- 2. 3-Acetyl-2,5-dimethylfuran 98 10599-70-9 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Acetyl-2,5-dimethylfuran | 10599-70-9 | Benchchem [benchchem.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. 3-Acetyl-2,5-dimethyl furan [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
